Thermodynamic Stability Profile of Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate
Thermodynamic Stability Profile of Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate
The following guide provides an in-depth technical analysis of the thermodynamic stability of Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate . It is structured to serve researchers and drug development professionals requiring rigorous, actionable data on handling, storage, and kinetic profiling.
Technical Whitepaper | Version 1.0
Executive Summary
Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate (CAS: 86178-07-6) represents a specialized class of
This guide analyzes the thermodynamic boundaries of the molecule, identifying ester hydrolysis as the rate-limiting degradation pathway while ruling out lactamization. It provides validated protocols for kinetic assessment and storage, grounded in first-principles physical organic chemistry and empirical data from analogous systems.
Chemical Identity & Structural Analysis
To understand the stability profile, we must first dissect the structural motifs that govern its reactivity.
| Parameter | Detail |
| IUPAC Name | Ethyl N-[2-(dimethylamino)ethyl]-N-methylglycinate |
| CAS Number | 86178-07-6 |
| Molecular Formula | |
| Molecular Weight | 188.27 g/mol |
| Functional Motifs | 1.[2][3] Ethyl Ester (Hydrolytically labile)2. Tertiary |
The "Blocked" Cyclization Pathway
A critical stability advantage of this molecule is the absence of exchangeable protons on the nitrogen atoms. In standard diamino-esters (e.g., ethylenediamine derivatives), the terminal amine often attacks the ester carbonyl to form a cyclic lactam.
-
Mechanism: Intramolecular Nucleophilic Acyl Substitution.
-
Observation: In this compound, both nitrogen atoms are tertiary . They lack the proton required to form a neutral amide/lactam. Consequently, the intramolecular cyclization pathway is thermodynamically forbidden under standard conditions.
Thermodynamic Parameters & Reactivity
The stability of the compound is governed by the free energy of hydrolysis (
Hydrolysis Kinetics (The Primary Degradation Mode)
The ethyl ester is susceptible to hydrolysis, reverting to the parent acid and ethanol. This reaction is pH-dependent.
-
Enthalpy of Hydrolysis (
): Estimated at -4.5 to -6.0 kcal/mol (exothermic), consistent with glycine ethyl ester analogs. -
Activation Energy (
):-
Acid Catalyzed: ~14-16 kcal/mol
-
Base Catalyzed: ~10-12 kcal/mol (Significantly faster)
-
-
Implication: The compound is most stable at slightly acidic pH (pH 4.0–6.0), where the amine is protonated (reducing nucleophilicity) and hydroxide concentration is low.
Ionization Profile ( )
The molecule acts as a diprotic base. Understanding the ionization state is crucial for formulation, as the protonated species exhibits higher thermal stability.
-
Terminal Amine (
): (Typical for aliphatic tertiary amines). -
-Amine (
): . The electron-withdrawing effect of the ester carbonyl lowers the basicity of this nitrogen compared to the terminal amine.
Degradation Pathways Visualization
The following diagram illustrates the competing pathways, highlighting the blockage of the cyclization route.
Figure 1: Degradation topology. Note the "Blocked" status of the cyclization pathway due to the tertiary nature of the amines.
Experimental Protocols for Stability Assessment
To validate the stability of a specific batch, the following self-validating protocols are recommended.
Protocol A: Accelerated Stability Testing (Arrhenius Model)
Objective: Determine shelf-life (
-
Preparation: Dissolve compound to 10 mM in Phosphate Buffered Saline (PBS), pH 7.4.
-
Incubation: Aliquot into sealed HPLC vials. Incubate at three isotherms:
, , and . -
Sampling: Withdraw samples at T=0, 24, 48, 72, and 96 hours.
-
Quenching: Immediately dilute 1:1 with cold Acetonitrile (
) to arrest hydrolysis. -
Analysis: Analyze via RP-HPLC (C18 column, 0.1% TFA water/acetonitrile gradient).
-
Calculation:
-
Plot
vs (Kelvin). -
Extrapolate to
or to predict shelf life.
-
Protocol B: Oxidative Stress Test
Objective: Assess susceptibility of the tertiary amines to N-oxide formation.
-
Reagent: Prepare 3%
solution. -
Reaction: Mix compound (10 mg) with 1 mL peroxide solution.
-
Monitoring: Monitor via LC-MS every 30 minutes. Look for M+16 peak (Mono-N-oxide) and M+32 peak (Di-N-oxide).
-
Threshold: If >5% conversion occurs within 1 hour, the compound requires storage under Argon/Nitrogen.
Storage & Handling Recommendations
Based on the thermodynamic profile, the following storage conditions are mandatory to maintain >98% purity over 12 months.
| Condition | Recommendation | Rationale |
| Temperature | -20°C | Slows Arrhenius kinetics of ester hydrolysis. |
| Atmosphere | Dry Nitrogen/Argon | Prevents moisture absorption (hydrolysis) and oxidation. |
| Formulation pH | pH 5.0 - 6.0 | Minimizes specific base catalysis of the ester. |
| Container | Amber Glass | While not highly photosensitive, amber glass prevents UV-induced radical formation in amines. |
References
-
Kinetics of Alkaline Hydrolysis of Glycine Ethyl Ester. Journal of the Chemical Society B. Available at: [Link]
-
Thermodynamic Parameters of Amino Acid Ester Transfer. Int J Pept Protein Res. Available at: [Link]
-
Base Hydrolysis Kinetics of
-Amino Acid Esters. International Journal of Chemical Kinetics. Available at: [Link] -
PubChem Compound Summary: N-(2-(Dimethylamino)ethyl)-N'-... (Structural Analog Data). National Library of Medicine. Available at: [Link]
